molecular formula C16H13N3O3 B1206031 2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide

2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide

Cat. No. B1206031
M. Wt: 295.29 g/mol
InChI Key: OSXHKFVQWBRTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide is a member of salicylamides.

Scientific Research Applications

Antibacterial and Antifungal Properties

A series of substituted 2-hydroxy-N-benzamides, including compounds structurally similar to 2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide, demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains (Zadrazilova et al., 2015). Additionally, compounds related to this structure have shown significant in vitro antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases (Belz et al., 2013).

Synthesis and Biological Activity

The synthesis and evaluation of various benzamide derivatives, including those similar to 2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide, have revealed their significant antibacterial and antifungal properties. These studies contribute to the understanding of the potential therapeutic applications of such compounds (Patel & Patel, 2010).

Anti-Inflammatory Applications

Research on indolyl benzamides, closely related to the compound , has demonstrated their potential in anti-inflammatory applications. These compounds have shown promise in inhibiting inflammatory responses, which could be relevant for the development of new anti-inflammatory drugs (Kalsi et al., 1990).

properties

Product Name

2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

InChI

InChI=1S/C16H13N3O3/c1-19-12-8-4-2-6-10(12)14(16(19)22)17-18-15(21)11-7-3-5-9-13(11)20/h2-9,20,22H,1H3

InChI Key

OSXHKFVQWBRTLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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